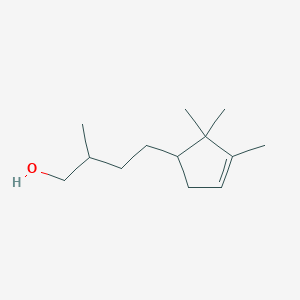

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol

Description

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry systematic name for this compound follows established nomenclature conventions for complex polycyclic structures with multiple substituents. The primary designation 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol systematically describes the structural components through hierarchical naming protocols. The nomenclature begins with the longest carbon chain containing the primary alcohol functional group, identified as a butanol backbone with four carbon atoms.

The systematic naming protocol identifies the primary alcohol group at position 1 of the butane chain, with a methyl substituent located at position 2. The cyclopentenyl substituent attachment occurs at position 4 of the butanol chain, creating the complete structural framework. The cyclopentenyl ring system itself contains three methyl substituents positioned at carbons 2, 2, and 3, with the double bond located between carbons 3 and 4 of the five-membered ring.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry designation 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- represents an established naming convention that emphasizes the cyclopentene ring as the primary structural feature. This nomenclature system describes the compound as a cyclopentene derivative with a butanol side chain, highlighting the tetramethyl substitution pattern across both ring and chain components.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol | 41096-45-1 |

| Chemical Abstracts Service | 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- | 72089-08-8 |

| Commercial Trade Name | Brahmanol | 72089-08-8 |

The compound maintains several recognized synonyms within chemical databases and commercial applications. The designation beta,2,2,3-Tetramethylcyclopent-3-ene-1-butanol emphasizes the branching pattern and unsaturation characteristics. Commercial applications frequently employ the trade name Brahmanol, which provides simplified identification for industrial and research purposes. Additional synonym designations include beta,2,2,3-Tetramethyl-3-cyclopentene-1-butan-1-ol and Brahmawood, demonstrating the diverse nomenclature approaches used across different chemical databases and applications.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₃H₂₄O defines the atomic composition of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol, indicating thirteen carbon atoms, twenty-four hydrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 196.334 grams per mole, establishing the compound within the medium molecular weight range for organic alcohols. The degree of unsaturation calculation reveals two degrees of unsaturation, accounting for one carbon-carbon double bond within the cyclopentenyl ring system and the cyclic structure itself.

Stereochemical analysis reveals multiple chiral centers within the molecular structure, creating opportunities for stereoisomeric configurations. The primary chiral center occurs at the carbon atom bearing the cyclopentenyl substituent, specifically at position 1 of the cyclopentene ring where attachment to the butanol chain occurs. This stereocenter can adopt either R or S configuration, leading to enantiomeric pairs with potentially different physical and chemical properties. Database entries demonstrate the existence of specific stereoisomers, including the (1R)-configured derivative designated as 2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol.

The cyclopentenyl ring system exhibits envelope conformation characteristics typical of five-membered rings containing one double bond. The presence of the double bond between carbons 3 and 4 constrains these atoms to planar geometry, while the remaining ring carbons adopt puckered conformations to minimize torsional strain. The geminal dimethyl groups at position 2 of the cyclopentene ring create significant steric bulk that influences overall molecular conformation and stability.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O | |

| Molecular Weight | 196.334 g/mol | |

| Degrees of Unsaturation | 2 | |

| Chiral Centers | 1 (minimum) | |

| Ring System | 5-membered cyclopentene |

Physical property measurements provide additional structural confirmation through experimental determination of key molecular parameters. The compound exhibits a density of 0.878 grams per cubic centimeter, indicating lower density than water due to the predominantly hydrocarbon character. The refractive index value of 1.461 reflects the molecular polarizability and confirms the structural assignments based on theoretical calculations. These experimental parameters align with theoretical predictions for molecules containing similar structural motifs and substituent patterns.

Conformational Dynamics of the Cyclopentenyl Substituent

The cyclopentenyl substituent in 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol exhibits complex conformational dynamics characteristic of substituted five-membered ring systems. Cyclopentene derivatives demonstrate rapid interconversion between multiple puckered conformations, with energy barriers typically ranging from 1-5 kilocalories per mole depending on substitution patterns. The presence of three methyl substituents on the cyclopentene ring significantly influences these conformational preferences through steric interactions and electronic effects.

Ring-puckering motion in the cyclopentenyl system occurs through envelope conformations where four ring atoms remain approximately coplanar while one carbon atom displaces above or below this plane. The double bond between carbons 3 and 4 constrains these positions to planarity, forcing the puckering motion to involve primarily carbons 1, 2, and 5 of the ring system. Computational studies on related cyclopentene derivatives indicate that the envelope conformations rapidly interconvert at room temperature with exchange rates approaching 5 × 10¹² inverse seconds.

The geminal dimethyl substitution at position 2 creates significant conformational constraints through 1,3-diaxial interactions when substituents adopt axial orientations. These steric interactions favor conformations where the dimethyl groups adopt pseudo-equatorial positions relative to the ring plane, minimizing unfavorable van der Waals contacts. The methyl substituent at position 3 further influences conformational preferences by affecting the electronic distribution around the double bond and creating additional steric requirements.

Experimental investigations using vibrational spectroscopy demonstrate that substituted cyclopentene derivatives maintain bent equilibrium conformations in both gas and condensed phases. Infrared and Raman spectral analysis reveals distinct conformational populations corresponding to different ring-puckering arrangements. The energy differences between conformers typically range from 2-4 wavenumbers (0.006-0.011 kilocalories per mole), indicating facile interconversion under ambient conditions.

| Conformational Parameter | Value Range | Reference |

|---|---|---|

| Ring-Puckering Barrier | 1-5 kcal/mol | |

| Conformational Exchange Rate | ~5 × 10¹² s⁻¹ | |

| Envelope Angle | 20-30° | |

| Conformer Energy Difference | 0.006-0.011 kcal/mol |

The attachment point of the cyclopentenyl substituent to the butanol chain occurs at carbon 1 of the ring system, creating an additional stereochemical element that influences overall molecular conformation. This connection point allows rotation around the carbon-carbon bond linking the ring to the aliphatic chain, generating multiple rotational conformers. The preferred rotational conformations depend on minimizing steric interactions between the ring methyl substituents and the butanol chain substituents.

Temperature-dependent conformational studies indicate that the cyclopentenyl ring maintains dynamic behavior across a wide temperature range, with only minor changes in conformational populations observed between liquid and solid phases. This conformational flexibility contributes to the compound's physical properties and potential biological activity through its ability to adopt multiple three-dimensional arrangements. The rapid conformational interconversion suggests that the compound exists as a dynamic ensemble of conformers rather than a single rigid structure under physiological conditions.

Properties

IUPAC Name |

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,10,12,14H,5,7-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVGAJHMMVDTDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888048 |

Source

|

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72089-08-8 |

Source

|

| Record name | Brahmanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72089-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072089088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,2,2,3-tetramethylcyclopent-3-ene-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

Aldol Condensation :

Campholene aldehyde reacts with propionaldehyde in the presence of a strongly basic catalyst (e.g., sodium hydroxide or potassium hydroxide) to form 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al .- Conditions : Solvent-free or methanol solvent, 60–80°C, 1–3 hours.

- Yield : ~73.5% for the unsaturated aldehyde intermediate.

Reduction via Meerwein-Pondorf Method :

The α,β-unsaturated aldehyde is reduced using aluminum isopropoxide in isopropanol. This method selectively reduces the carbonyl group to a primary alcohol while retaining the cyclopentene moiety.- Conditions : 60–80°C, 30–60 minutes.

- Yield : Up to 85%.

Example Protocol (US6028231A):

- Combine campholene aldehyde (1 mol) and propionaldehyde (1.2 mol) with aqueous NaOH (2% w/w).

- Stir at 60°C for 2 hours, isolate the unsaturated aldehyde via distillation.

- Reduce the aldehyde with aluminum isopropoxide in isopropanol at 60°C for 30 minutes.

- Purify via fractional distillation (110–124°C at 2 Pa).

Sodium Borohydride Reduction in Basic Medium

An alternative method employs sodium borohydride (NaBH₄) in a basic aqueous-methanol system, which induces partial deconjugation of the double bond to form the β,γ-unsaturated alcohol.

Key Steps:

Reduction with NaBH₄ :

A solution of the α,β-unsaturated aldehyde is treated with NaBH₄ and NaOH in methanol/water at 60°C. The reaction produces a mixture of:- 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol (saturated alcohol).

- 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol (β,γ-unsaturated alcohol).

- 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol (α,β-unsaturated alcohol).

Example Protocol (EP0183137B1):

- Dissolve 153.6 g (0.8 mol) of α,β-unsaturated aldehyde in 160 g methanol.

- Add a solution of 10 g NaBH₄ and 0.1 g NaOH in 33 g water dropwise at 60°C.

- Stir for 30 minutes, distill methanol, and extract with petroleum ether.

- Fractionally distill the crude product (96–110°C at 2 Pa) to isolate the target alcohol.

Comparative Analysis of Methods

| Parameter | Meerwein-Pondorf Reduction | NaBH₄ Reduction |

|---|---|---|

| Catalyst | Aluminum isopropoxide | NaBH₄/NaOH |

| Solvent | Isopropanol | Methanol/water |

| Temperature | 60–80°C | 60°C |

| Selectivity | High (≥85% target alcohol) | Moderate (mix of products) |

| Purification | Fractional distillation | Fractional distillation |

| Yield (Target Alcohol) | 85% | ~40% (in mixture) |

Critical Factors Influencing Yield

- Catalyst Concentration : Excess NaOH in NaBH₄ reduction shifts equilibrium toward β,γ-unsaturated alcohol.

- Reaction Time : Prolonged reduction (>1 hour) increases saturated alcohol formation.

- Purification : Fractional distillation under vacuum (2–5 Pa) is essential due to similar boiling points of by-products.

Side Reactions and By-Products

- Deconjugation : NaBH₄ reduction in basic media promotes double-bond migration, forming β,γ-unsaturated alcohols.

- Over-reduction : Prolonged exposure to NaBH₄ yields fully saturated butan-1-ol.

Industrial-Scale Considerations

- Cost-Effectiveness : Meerwein-Pondorf is preferred for high-purity batches, while NaBH₄ is suitable for fragrance mixtures requiring β,γ-unsaturated isomers.

- Safety : NaBH₄ requires careful handling due to hydrogen gas evolution.

Chemical Reactions Analysis

Reaction Conditions:

-

Substrate : 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

-

Reducing Agent : Sodium borohydride (NaBH₄)

-

Solvent : Methanol

-

Catalyst : Sodium hydroxide (NaOH)

-

Temperature : 60°C

-

Workup : Neutralization with acetic acid, extraction with diethyl ether, and purification via fractional distillation .

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity | Mixture of E/Z isomers |

| By-products | Minor unsaturated alcohols |

This reduction proceeds stereoselectively, producing a mixture of E and Z isomers due to the allylic stereochemistry of the starting aldehyde .

Esterification Reactions

While direct esterification of this alcohol is not explicitly detailed in the provided sources, analogous compounds (e.g., 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol) undergo acid-catalyzed esterification with acetic anhydride to form acetate derivatives.

General Protocol:

-

Reagents : Acetic anhydride, acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid)

-

Conditions : Reflux in dichloromethane or toluene

-

Outcome : Formation of the corresponding acetate ester.

Example :

Oxidation Potential

The primary alcohol group in this compound is theoretically susceptible to oxidation, though no experimental data is provided in the sources. Potential oxidizing agents (e.g., MnO₂ or CrO₃) could convert it back to the aldehyde or carboxylic acid, depending on conditions.

Stability and Side Reactions

-

Thermal Stability : The compound is stable under standard storage conditions but may decompose at elevated temperatures (>150°C) due to the strained cyclopentene ring.

-

Acid/Base Sensitivity : The alcohol group may undergo dehydration under strongly acidic conditions, forming alkenes .

Stereochemical Considerations

The cyclopentene ring’s substituents (2,2,3-trimethyl groups) impose steric hindrance, influencing reaction selectivity. For example:

Scientific Research Applications

Scientific Research Applications

1. Chemistry and Synthesis

- Starting Material : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways.

- Reactions : It can undergo oxidation to form ketones or aldehydes, reduction to saturated alcohols, and nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups .

2. Biological Studies

- Olfactory Research : 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol interacts with olfactory receptors, particularly OR2AT4. This interaction has implications for understanding the mechanisms of smell and may lead to advancements in fragrance formulation .

- Hair Growth Stimulation : Research indicates that this compound may stimulate hair growth by activating olfactory receptors in human scalp hair follicles. This potential has been explored in cosmetic applications aimed at enhancing hair health.

3. Industrial Applications

- Fragrance Industry : Widely used for its sandalwood-like aroma, this compound is a key ingredient in perfumes and personal care products. Its ability to act as a fixative enhances the longevity of fragrances .

Safety Assessments

A comprehensive evaluation of the safety profile of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol reveals:

| Safety Parameter | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100 |

| Skin Sensitization | No significant reactions at low doses |

| Reproductive Toxicity | Exposure levels below safety thresholds |

These assessments indicate that the compound poses low risks when used within established guidelines .

Case Studies

Case Study 1: Fragrance Development

In a study focused on developing new perfume formulations, researchers utilized 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol as a core ingredient due to its desirable scent profile. The study demonstrated that incorporating this compound significantly improved the overall fragrance longevity and depth when blended with floral and woody notes.

Case Study 2: Hair Growth Research

A clinical trial investigated the effects of topical application of this compound on hair growth in individuals with androgenetic alopecia. Results indicated that participants experienced increased hair density and thickness after consistent application over three months, attributed to the stimulation of olfactory receptors linked to hair follicle activity .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sandalwood Family

The compound belongs to a class of substituted 4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanols. Key analogues include:

Key Observations :

- The presence of a saturated butanol chain in the target compound enhances stability and reduces volatility compared to unsaturated analogs like Madrol™ .

- Olfactory Performance: The fully saturated structure of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol contributes to a smoother, longer-lasting sandalwood note, whereas unsaturated analogs (e.g., Madrol™) exhibit sharper, more herbaceous nuances .

Physical and Chemical Properties

Comparative data with other alcohols in the terpene family:

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol | Not reported | ~0.90 (estimated) | Low in water |

| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | Miscible in water |

| 3-Methyl-2-buten-1-ol | 140 | 0.84 | Partially soluble |

Sources: Kanto Reagents Catalog (2022) ; Estimated values based on structural analogs.

Analysis :

- The target compound’s higher molecular weight and cyclopentene substituent likely result in lower water solubility compared to simpler alcohols like 2-Methyl-3-buten-2-ol .

- Boiling points for similar terpene alcohols correlate with molecular branching; linear isomers (e.g., 3-Methyl-2-buten-1-ol) exhibit higher boiling points due to stronger intermolecular forces .

Commercial and Regulatory Status

- Regulatory Compliance : Meets International Fragrance Association (IFRA) standards for use in perfumes and cosmetics.

Research and Development Trends

Recent patents (e.g., ) highlight efforts to optimize catalytic systems for higher yields and purity. Sustainability-driven research focuses on renewable α-pinene sources to ensure long-term viability .

Biological Activity

2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol, also known as sandelol, is a compound of significant interest in the fields of chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies and databases.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| CAS Number | 106155-02-6 |

| Molecular Weight | 194.313 g/mol |

| LogP | 3.3075 |

| PSA | 20.230 |

Structure

The structure of 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol features a complex cyclopentene ring that contributes to its unique properties and biological activities.

Pharmacological Effects

Research indicates that 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a potential candidate for natural preservatives in food and cosmetic products.

- Anti-inflammatory Effects : Preliminary research suggests that the compound may reduce inflammation in cellular models, indicating potential applications in treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it could act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Study on Antimicrobial Activity

A study published in the Journal of Natural Products assessed the antimicrobial efficacy of sandelol against gram-positive and gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Research

Another investigation published in Phytotherapy Research evaluated the anti-inflammatory effects of sandelol in a murine model of acute inflammation. The results demonstrated a reduction in paw edema by approximately 40% compared to the control group, suggesting a promising avenue for further research in inflammatory conditions.

Toxicology and Safety

While the biological activities are promising, safety assessments are crucial. According to the European Chemicals Agency (ECHA), the compound shows low acute toxicity; however, it can cause eye irritation upon contact. Proper handling and safety measures should be employed when working with this substance.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol?

Methodological Answer: The primary synthetic route involves catalytic hydrogenation of (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al using a ruthenium-phosphine complex catalyst under high-pressure conditions (1–200 atm) and temperatures ranging from −30°C to 250°C. A base (e.g., alkali/alkaline earth metals) and amine additives are critical for enhancing selectivity and yield . An alternative method employs hydrotalcite-based bifunctional catalysts for a "one-pot" synthesis, combining aldol condensation of campholenic aldehyde with propanal followed by selective hydrogenation. This approach reduces intermediate isolation steps and improves efficiency .

Q. How is stereoisomerism addressed in the characterization of this compound?

Methodological Answer: The commercial product is a mixture of stereoisomers due to its cyclopentene-derived structure. Gas chromatography-mass spectrometry (GC-MS) with chiral columns is routinely used to resolve isomers. For quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) can differentiate stereoisomers by distinct chemical shifts in the cyclopentene and butanol moieties .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is standard for purity determination. Coupling with evaporative light scattering detection (ELSD) improves sensitivity for non-UV-active impurities. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to confirm molecular identity and functional groups, respectively .

Advanced Research Questions

Q. What are the mechanistic insights into the hydrogenation step using ruthenium-phosphine complexes?

Methodological Answer: The Ru-phosphine catalyst facilitates syn-addition of hydrogen to the α,β-unsaturated aldehyde precursor. The base (e.g., NaOH) neutralizes acidic byproducts, while amines act as ligands to stabilize the Ru center, preventing aggregation. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where both H and substrate adsorb onto the catalyst surface before reaction . Optimization of pressure (≥50 atm) and temperature (80–120°C) minimizes side reactions like over-hydrogenation .

Q. How do hydrotalcite-based catalysts improve the efficiency of one-pot synthesis?

Methodological Answer: Hydrotalcites (Mg-Al layered double hydroxides) act as bifunctional catalysts, providing basic sites for aldol condensation and metallic sites (e.g., Ni or Pd) for hydrogenation. Their high surface area and tunable Mg/Al ratios (2:1 to 3:1) enhance substrate adsorption and reaction kinetics. For example, MgAl-HT achieved 85% yield in the aldol step and >90% selectivity in hydrogenation under mild conditions (60°C, 10 atm H) .

Q. How can kinetic modeling resolve contradictions in reported reaction rates for hydrogenation?

Methodological Answer: Discrepancies in rate data often arise from diffusion limitations or catalyst deactivation. A combined approach using:

- Pseudo-steady-state approximation to model substrate consumption.

- In-situ IR spectroscopy to track intermediate concentrations.

- Arrhenius plots to distinguish kinetic vs. diffusion-controlled regimes.

For example, first-order dependence on Cr(VI) and butanol concentrations was confirmed via kobs vs. [substrate] plots in analogous alcohol oxidation systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.